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Abstract
2-Oleoylglycerol (2-OG) is a significant monoacylglycerol produced during the digestion of

dietary triglycerides in the small intestine. Once considered merely an intermediate in fat

absorption, 2-OG is now recognized as a critical signaling molecule in the gastrointestinal (GI)

tract. It functions as a key endogenous ligand for the G protein-coupled receptor 119

(GPR119), a receptor highly expressed on enteroendocrine cells. Activation of GPR119 by 2-

OG triggers a cascade of physiological responses, including the secretion of incretin hormones,

modulation of gut motility, and potentially, the regulation of intestinal inflammation. This

technical guide provides an in-depth review of the functions of 2-OG in the GI tract, presenting

quantitative data, detailed experimental protocols, and key signaling pathways to support

ongoing research and drug development efforts targeting the gut-nutrient sensing axis.

Introduction: 2-Oleoylglycerol as a Bioactive Lipid
Dietary fats, primarily in the form of triacylglycerols, are hydrolyzed by pancreatic lipase in the

intestinal lumen. This enzymatic action cleaves fatty acids from the sn-1 and sn-3 positions,

generating two free fatty acids and one 2-monoacylglycerol.[1] Given that oleic acid is highly

abundant in both plant and animal fats, 2-oleoylglycerol (2-OG) is one of the most common 2-

monoacylglycerols formed postprandially.[1] It is estimated that a typical Western diet

containing 80–100 grams of fat can lead to the production of 15–20 grams of 2-OG in the

intestinal lumen daily, highlighting its physiological relevance.[1] While the primary fate of 2-OG
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is absorption by enterocytes for re-esterification back into triglycerides, a crucial portion acts

locally as a signaling molecule, primarily through the activation of GPR119.

Function 1: Regulation of Incretin and Gut Hormone
Secretion
The most well-characterized function of 2-OG in the gastrointestinal tract is its role as a potent

secretagogue for incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1) and

Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3] These hormones are crucial for

glucose homeostasis, enhancing insulin secretion, suppressing glucagon, and promoting

satiety.[1]

The 2-OG-GPR119 Signaling Pathway
2-OG activates GPR119 on the surface of enteroendocrine L-cells (which produce GLP-1 and

Peptide YY) and K-cells (which produce GIP). GPR119 is coupled to the Gαs subunit of the G

protein complex. Ligand binding initiates a signaling cascade that elevates intracellular cyclic

AMP (cAMP) levels, leading to the secretion of gut hormones.[1][3]
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Caption: 2-OG activates GPR119 on L-cells to stimulate hormone secretion.

Quantitative Data: In Vitro and In Vivo Effects
Studies have quantified the potency of 2-OG on GPR119 and its effect on hormone release in

humans.
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Parameter Molecule System Value Reference

EC50
2-Oleoylglycerol

(2-OG)

GPR119-

expressing COS-

7 cells

2.5 µM [1][3]

Peak GLP-1
2g Jejunal Bolus

of 2-OG

Healthy Human

Volunteers

22 ± 2 pM (vs. 17

± 2 pM for

vehicle)

[1]

GLP-1 AUC0-

25min

2g Jejunal Bolus

of 2-OG

Healthy Human

Volunteers

Significantly

greater than oleic

acid or vehicle

[1]

Peak GIP
2g Jejunal Bolus

of 2-OG

Healthy Human

Volunteers

21 ± 3 pM (vs. 14

± 1 pM for

vehicle)

[2]

Key Experimental Protocol: In Vivo Human Intestinal
Instillation
This protocol is adapted from the methodology used by Hansen et al. (2011) to assess the in

vivo effects of 2-OG in humans.[1]

Subject Recruitment: Eight healthy male volunteers are recruited after an overnight fast (10

hours). Subjects should have normal glucose tolerance and no prior upper gastrointestinal

surgery.[1]

Catheter Placement: A nasojejunal tube is inserted and its position distal to the ligament of

Treitz is confirmed by abdominal radiography.[1]

Test Solutions: Three solutions are prepared for the crossover study:

2-OG Solution: 2 g of 2-OG dissolved in a vehicle of glycerol with 10% ethanol.[1]

Control 1 (Oleic Acid): An equimolar amount of oleic acid dissolved in the same vehicle.[1]

Control 2 (Vehicle): Vehicle alone.[1]
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Administration: On three separate days, subjects receive a bolus infusion of one of the test

solutions through the jejunal tube in random order.[1]

Blood Sampling: A cannula is inserted into a cubital vein. Blood samples are collected at

baseline and at specified intervals (e.g., -10, 0, 5, 10, 15, 20, 25, 30, 45, 60, 90, 120, 180,

240 minutes) post-infusion.[1]

Hormone Analysis: Plasma is separated and analyzed for GLP-1, GIP, PYY, and other

hormones using radioimmunoassays or ELISA.

Function 2: Modulation of Gastrointestinal Motility
Emerging evidence indicates that 2-OG, through GPR119 activation, plays a role in regulating

GI motility, particularly by slowing gastric emptying. This effect contributes to satiety and the

coordinated digestion and absorption of nutrients.

Mechanism: PYY-Mediated Inhibition of Motility
The activation of GPR119 by agonists, including 2-OG, stimulates the release of Peptide YY

(PYY) from intestinal L-cells.[1] PYY is a well-known hormone that inhibits gut motility, including

gastric emptying and intestinal transit.[1] Studies using synthetic GPR119 agonists have shown

that they slow colonic and upper-GI transit in wild-type mice, an effect that is absent in PYY-

deficient mice, confirming the essential role of PYY in this pathway.[1][2] This action appears to

be independent of the GLP-1 receptor, suggesting a distinct regulatory mechanism for motility.
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Caption: 2-OG stimulates PYY release via GPR119, leading to reduced GI motility.

Quantitative Data: Effects on Gastric Emptying
Direct quantitative data for 2-OG on gastric emptying is limited. However, a study using a C4-

dietary oil designed to be a prodrug for 2-OG demonstrated a delay in gastric emptying in

overweight patients with type 2 diabetes.
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Parameter Meal System

Value (tAUC

for

Acetaminop

hen)

Interpretatio

n
Reference

Gastric

Emptying

Rate

Olive Oil +

Carrot

Overweight

T2D Patients

11.7 ± 1.0 µM

× min

Slower

Emptying

Gastric

Emptying

Rate

C4-Dietary

Oil (2-OG

prodrug) +

Carrot

Overweight

T2D Patients

13.4 ± 1.2 µM

× min
-

Gastric

Emptying

Rate

Carrot Only

(Control)

Overweight

T2D Patients

14.0 ± 1.2 µM

× min

Faster

Emptying

Note: A lower tAUC for acetaminophen corresponds to a slower rate of gastric emptying.

Key Experimental Protocol: Gastric Emptying
Measurement in Mice (Phenol Red Method)
This protocol is a standard method for assessing solid-phase gastric emptying in rodent

models.

Animal Preparation: Mice are fasted overnight (e.g., 16 hours) with free access to water.

Test Meal Preparation: A non-caloric test meal is prepared, typically containing 1.5%

methylcellulose mixed with 0.1% phenol red as a non-absorbable marker.

Administration: A fixed volume of the test meal (e.g., 0.2 mL) is administered to mice via oral

gavage.

Time Points: At a predetermined time after gavage (e.g., 20 minutes), mice are euthanized

by cervical dislocation.
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Stomach Recovery: The stomach is clamped at the pylorus and cardia, then surgically

removed.

Phenol Red Quantification:

The stomach is placed in a tube with a strong base (e.g., 1 M NaOH) to homogenize the

tissue and recover the phenol red.

The homogenate is centrifuged, and the absorbance of the supernatant is measured

spectrophotometrically (e.g., at 560 nm).

A standard curve is generated using known concentrations of phenol red.

Calculation: The amount of phenol red remaining in the stomach is calculated and expressed

as a percentage of the total amount administered (determined from a control group

euthanized immediately after gavage).

Gastric Emptying (%) = (1 - [Phenol Red in Stomach / Phenol Red Administered]) x 100

Function 3: Potential Role in Intestinal Inflammation
While direct evidence for 2-OG in modulating gut inflammation is still emerging, studies on

structurally and functionally related lipids strongly suggest a potential anti-inflammatory role for

the 2-monoacylglycerol class. This is a promising area for future research and therapeutic

development.

Indirect Evidence and Mechanistic Hypotheses
Class Effect of 2-Monoacylglycerols: Studies on 2-arachidonoylglycerol (2-AG), another key

endocannabinoid and 2-monoacylglycerol, have shown potent anti-inflammatory effects.

Inhibiting the degradation of 2-AG dramatically reduces macroscopic and histological

damage in mouse models of colitis, an effect mediated by cannabinoid receptors (CB₁ and

CB₂). This suggests that other 2-monoacylglycerols, like 2-OG, may share similar protective

properties.

Oleic Acid's Anti-inflammatory Profile: The oleic acid component of 2-OG is itself known to

have anti-inflammatory properties, capable of ameliorating SFA-induced inflammation and
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reducing pro-inflammatory cytokine levels.

Gut Barrier Integrity: A related triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (OPO), has been

shown to protect against DSS-induced colitis by improving intestinal barrier function,

promoting epithelial cell proliferation, and upregulating tight junction proteins. It is plausible

that 2-OG, as a major digestion product of dietary oleoyl-lipids, contributes to these barrier-

protective effects.

Quantitative Data: Effects of a Related Oleoyl-
Glycerolipid in DSS-Induced Colitis
The following data from a study on 1,3-dioleoyl-2-palmitoylglycerol (OPO) in a mouse model of

Dextran Sulfate Sodium (DSS)-induced colitis illustrates the potential anti-inflammatory effects

of this class of lipids.

Parameter Group Result Interpretation Reference

Disease Activity

Index (DAI)
DSS + OPO

Significantly

lower than DSS

alone

Amelioration of

colitis symptoms

Colon Length DSS + OPO

Significantly

longer than DSS

alone

Reduced

inflammation and

tissue damage

Myeloperoxidase

(MPO) Activity
DSS + OPO

Significantly

lower than DSS

alone

Reduced

neutrophil

infiltration

TNF-α mRNA

Expression

(Colon)

DSS + OPO

Significantly

lower than DSS

alone

Reduced pro-

inflammatory

cytokine

Occludin Protein

Expression
DSS + OPO

Significantly

higher than DSS

alone

Improved tight

junction integrity
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Key Experimental Protocol: DSS-Induced Colitis Model
in Mice
This is a widely used model for inducing acute colitis to study IBD pathogenesis and test

therapeutic agents.

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to DSS.

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) Dextran Sulfate

Sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

Therapeutic Intervention: The test compound (e.g., OPO, or potentially 2-OG) is

administered daily via oral gavage, starting from day 0 of DSS administration. A vehicle

control group receives gavage with the vehicle alone.

Monitoring: Mice are monitored daily for:

Body Weight: A key indicator of disease severity.

Stool Consistency: Scored (e.g., 0=normal, 2=loose, 4=diarrhea).

Rectal Bleeding: Scored (e.g., 0=none, 2=visible blood, 4=gross bleeding).

A composite Disease Activity Index (DAI) is calculated from these scores.

Endpoint Analysis (Day 8):

Mice are euthanized, and the entire colon is excised from the cecum to the anus.

Colon Length: Measured as an indicator of inflammation (inflammation leads to colon

shortening).

Histological Analysis: A distal segment of the colon is fixed in formalin, embedded in

paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to score for

inflammation severity and tissue damage.

Biochemical Analysis: Another colon segment is snap-frozen for analysis of

Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and gene/protein
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expression of inflammatory cytokines (e.g., TNF-α, IL-6) and tight junction proteins (e.g.,

Occludin, ZO-1).

Caption: Workflow for a Dextran Sulfate Sodium (DSS)-induced colitis experiment.

Conclusion and Future Directions
2-Oleoylglycerol has transitioned from a simple metabolic intermediate to a key nutrient-

sensing signal in the gut. Its role in stimulating incretin secretion via GPR119 is well-

established and presents a compelling target for therapies aimed at type 2 diabetes and

obesity. The GPR119-PYY axis-mediated regulation of gut motility further underscores its

importance in controlling appetite and nutrient absorption.

The most significant knowledge gap remains in the area of intestinal inflammation. While

compelling indirect evidence suggests an anti-inflammatory potential for 2-OG, direct studies

using relevant preclinical models are necessary to confirm this function and elucidate the

underlying mechanisms. Future research should focus on:

Directly assessing the effects of 2-OG in DSS and TNBS colitis models.

Investigating the specific receptor systems involved (GPR119 vs. cannabinoid receptors).

Quantifying the impact of 2-OG on gut barrier function and the expression of tight junction

proteins.

A comprehensive understanding of 2-OG's multifaceted roles will be vital for harnessing its

therapeutic potential for a range of metabolic and inflammatory diseases of the gastrointestinal

tract.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b133480?utm_src=pdf-body
https://www.benchchem.com/product/b133480?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated
fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Protective effect of 1,3-dioleoyl-2-palmitoylglycerol against DSS-induced colitis via
modulating gut microbiota and maintaining intestinal epithelial barrier integrity - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of 2-Oleoylglycerol in the Gastrointestinal
Tract: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133480#2-oleoylglycerol-s-function-in-the-
gastrointestinal-tract]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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